![molecular formula C17H14FN3O4 B2555532 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 872868-42-3](/img/structure/B2555532.png)

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

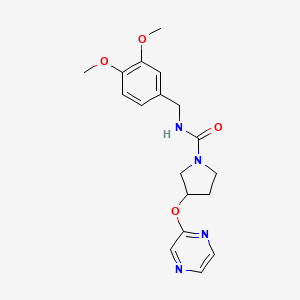

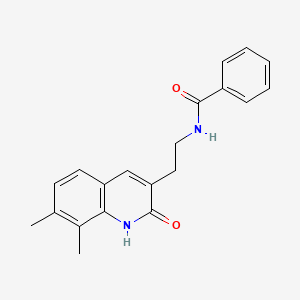

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two nitrogen atoms, and one carbon atom. It also has fluorophenoxy and methoxyphenyl groups attached to it .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the oxadiazole ring, fluorophenoxy group, and methoxyphenyl group could make it reactive under certain conditions .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Research on advanced oxidation processes (AOPs) has demonstrated their effectiveness in degrading recalcitrant compounds in aqueous environments, potentially including complex organic molecules similar to 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. AOPs lead to the generation of various by-products and involve mechanisms that could be relevant for the degradation of such compounds. The study emphasizes the importance of understanding the kinetics, mechanisms, and biotoxicity of by-products formed during the AOPs to enhance the degradation efficiency and environmental safety (Qutob et al., 2022).

Role in Analgesic Mechanisms

Although primarily focused on acetaminophen, research into its analgesic effects and mechanisms provides a framework for understanding how structurally related compounds might interact with biological systems. Analgesic mechanisms, including the inhibition of cyclooxygenase enzymes and the activation of cannabinoid receptors, offer insights into potential research applications for related compounds in pain management and neuropharmacology (Ohashi & Kohno, 2020).

Pharmacogenetic Profiles in Drug Metabolism

Investigations into the metabolism of acetaminophen have highlighted the impact of genetic differences on the metabolism and efficacy of drugs. This research avenue suggests that studying the genetic factors affecting the metabolism of compounds like 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide could provide insights into personalized medicine and the development of safer and more effective therapeutic agents (Zhao & Pickering, 2011).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

Research into 1,3,4-oxadiazole derivatives, a core structural component of the compound , has uncovered a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. These findings suggest significant potential for compounds containing the 1,3,4-oxadiazole moiety in developing new medicinal agents with diverse bioactivities (Verma et al., 2019).

Environmental Monitoring and Toxicity Assessment

The presence and impact of pharmaceutical compounds in aquatic environments have raised concerns about their ecological and health effects. Studies on the occurrence, fate, and behavior of related compounds in water bodies emphasize the need for environmental monitoring and the development of effective removal strategies to mitigate their impact. Such research is crucial for understanding the environmental persistence and toxicity of complex organic molecules, including 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide, and for safeguarding water quality (Haman et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRBOAMCPAIWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)

![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)

![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)